An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine): Properties, Synthesis, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine), a unique heterocyclic compound with significant potential in medicinal chemistry, polymer science, and agrochemical development. Due to the limited availability of specific experimental data for this molecule in public literature, this guide synthesizes information on the core 1,2,4-oxadiazolidine-3,5-dione moiety with established principles of organic chemistry to present a predictive yet scientifically grounded profile. This document covers the compound's physicochemical properties, proposes a viable synthetic route, explores its predicted reactivity, and discusses its potential biological activities and applications.
Introduction and Molecular Structure
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a symmetrically substituted molecule featuring two N-methylated 1,2,4-oxadiazolidine-3,5-dione rings linked by a central carbonyl group. The 1,2,4-oxadiazole ring system is a well-regarded scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] The dione substitution on the heterocyclic ring suggests a reactive nature, making it a versatile building block in organic synthesis.
The core structure of this molecule presents several points of interest for researchers. The two heterocyclic rings are electron-withdrawing, which influences the reactivity of the central carbonyl bridge. The N-methylation at the 4-position of both rings prevents tautomerization and provides steric influence.
Figure 1: Structure of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₄O₇ | |
| Molecular Weight | 258.15 g/mol | [3][4] |
| CAS Number | 115491-90-2 | [3][4][5][6] |
| Appearance | White to off-white solid (Predicted) | Analogy |
| Melting Point | >200 °C (Predicted, with decomposition) | Analogy to stable heterocyclic structures |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in other organic solvents; insoluble in water (Predicted) | Based on the polar nature of the molecule |
| Stability | Stable under anhydrous conditions at room temperature.[5] May be sensitive to strong acids, bases, and nucleophiles. The carbonyl bridge is a potential site for hydrolysis. | Chemical structure analysis |
Proposed Synthesis
A plausible synthetic route to 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) involves the reaction of N-methylhydroxylamine with a carbonylating agent, followed by cyclization. A likely two-step, one-pot synthesis is proposed below.
Figure 2: Proposed two-step synthesis of the target molecule.
Experimental Protocol (Hypothetical)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of N-methylhydroxylamine (2.0 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to -20°C in a cooling bath.
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Formation of the Urea Intermediate: A solution of phosgene or a phosgene equivalent (e.g., triphosgene) (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of N-methylhydroxylamine over 30 minutes, maintaining the temperature below 0°C. The reaction mixture is stirred for an additional hour at 0°C.
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Cyclization: Oxalyl chloride (2.0 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
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Work-up and Purification: The reaction mixture is quenched with cold water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine).
Rationale: This proposed synthesis is based on established methods for the formation of related heterocyclic systems. The initial reaction forms a carbonyl-bridged bis-hydroxylamine intermediate. Subsequent reaction with oxalyl chloride would lead to the formation of the 1,2,4-oxadiazolidine-3,5-dione rings through a double cyclization.
Predicted Reactivity
The reactivity of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is predicted to be dominated by the electrophilic nature of the carbonyl groups and the potential for ring-opening reactions of the heterocyclic systems.
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Nucleophilic Attack at the Carbonyl Bridge: The central carbonyl group is highly electrophilic due to the electron-withdrawing effects of the two adjacent nitrogen atoms. It is expected to be susceptible to attack by strong nucleophiles, leading to the cleavage of the molecule.
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Ring-Opening of the 1,2,4-Oxadiazolidine-3,5-dione Rings: The dione rings are also subject to nucleophilic attack, particularly at the C3 and C5 carbonyl carbons. This can lead to ring-opening, especially under basic or acidic conditions.
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Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation or other fragmentation pathways.
Figure 3: Predicted general reactivity with nucleophiles.
Biological Profile and Potential Applications
The 1,2,4-oxadiazole moiety is a prominent feature in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antihyperglycemic properties.[7]
Potential as a Bioisostere
The 1,2,4-oxadiazole ring is a well-known bioisostere of amide and ester groups. This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate. The dimeric nature of 2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) makes it an interesting scaffold for the development of bivalent ligands that can interact with two receptor sites simultaneously.
Figure 4: The 1,2,4-oxadiazole as a bioisostere.
Predicted Biological Activities
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Anti-inflammatory and Antimicrobial Agent: As a key starting material for anti-inflammatory and antimicrobial agents, the molecule itself or its derivatives could possess intrinsic activity in these areas.
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Anticancer Potential: Many 1,2,4-oxadiazole derivatives have shown significant anticancer activity.[8]
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Antihyperglycemic Effects: A series of 1,2,4-oxadiazolidine-3,5-diones have been synthesized and evaluated as oral antihyperglycemic agents.[7]
Applications in Polymer and Agrochemical Science
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Polymer Chemistry: The molecule's structure suggests it could act as a cross-linking agent or a monomer in the synthesis of specialty polymers with enhanced thermal stability.
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Agrochemicals: The 1,2,4-oxadiazole scaffold is present in some herbicides and fungicides. This molecule could serve as a precursor for novel agrochemicals.
Conclusion
2,2'-Carbonylbis(3,5-dioxo-4-methyl-1,2,4-oxadiazolidine) is a compound with considerable synthetic and therapeutic potential. While specific experimental data remains scarce, this in-depth guide provides a solid foundation for researchers by predicting its properties, reactivity, and a plausible synthetic route based on the well-documented chemistry of the 1,2,4-oxadiazole family. Further experimental investigation is warranted to fully elucidate the properties and unlock the potential of this intriguing molecule.
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